ethyl (2Z)-2-azepanylideneethanoate

Description

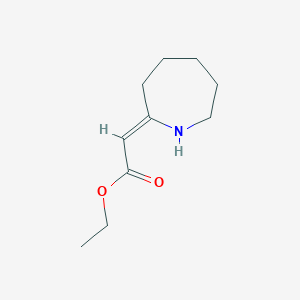

Ethyl (2Z)-2-azepanylideneethanoate (CAS: 1601237-38-0) is a nitrogen-containing heterocyclic compound featuring a seven-membered azepane ring fused with an ethyl ester group and a Z-configured enamine moiety. Its structure includes a conjugated system between the azepane nitrogen and the ester carbonyl, which may influence its reactivity and intermolecular interactions. The compound is listed under multiple synonyms, including ethyl (2Z)-2-(azepan-2-ylidene)acetate and STL290527, and is supplied by at least five manufacturers, indicating its relevance in chemical research .

Properties

Molecular Formula |

C10H17NO2 |

|---|---|

Molecular Weight |

183.25 g/mol |

IUPAC Name |

ethyl (2Z)-2-(azepan-2-ylidene)acetate |

InChI |

InChI=1S/C10H17NO2/c1-2-13-10(12)8-9-6-4-3-5-7-11-9/h8,11H,2-7H2,1H3/b9-8- |

InChI Key |

BRZCSNCXDNQBNN-HJWRWDBZSA-N |

Isomeric SMILES |

CCOC(=O)/C=C\1/CCCCCN1 |

Canonical SMILES |

CCOC(=O)C=C1CCCCCN1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (2Z)-2-azepanylideneethanoate can be synthesized through the esterification of azepane-2-carboxylic acid with ethanol in the presence of an acid catalyst such as concentrated sulfuric acid. The reaction typically involves heating the reactants to facilitate the formation of the ester bond.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction rates. The use of catalysts like sulfuric acid or p-toluenesulfonic acid can help in achieving higher yields. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-2-azepanylideneethanoate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base, the ester bond can be cleaved to form azepane-2-carboxylic acid and ethanol.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of different derivatives.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols under mild conditions.

Major Products Formed

Hydrolysis: Azepane-2-carboxylic acid and ethanol.

Reduction: Corresponding alcohol.

Substitution: Various derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl (2Z)-2-azepanylideneethanoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential use in drug development due to its unique structural features.

Industry: Utilized in the production of fragrances and flavorings due to its ester functional group.

Mechanism of Action

The mechanism by which ethyl (2Z)-2-azepanylideneethanoate exerts its effects involves interactions with various molecular targets. The ester functional group can undergo hydrolysis in biological systems, releasing azepane-2-carboxylic acid and ethanol. These products can then interact with cellular pathways, potentially leading to biological effects such as antimicrobial activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl (2Z)-2-azepanylideneethanoate belongs to a class of azepane-derived esters. Below is a structural and functional comparison with analogous compounds, based on the evidence and inferred properties:

Table 1: Structural and Functional Comparison of Azepane-Derived Esters

Key Observations:

Stereochemical Influence: The Z-configuration in this compound introduces geometric constraints that may enhance its selectivity in reactions like cycloadditions or coordination chemistry, compared to non-stereospecific analogs (e.g., ethyl 2-azepan-1-ylpropanoate) .

Conformational Rigidity: Spirocyclic derivatives (e.g., Ethyl 2-azaspiro[4.4]nonane-7-carboxylate) have restricted rotation, which could improve binding affinity in biological systems but complicate synthesis .

Commercial Availability : The target compound’s higher supplier count (5 vs. 2 for others) suggests broader applicability, possibly in pharmaceuticals or catalysis .

Biological Activity

Ethyl (2Z)-2-azepanylideneethanoate is a compound of significant interest in the field of medicinal chemistry and pharmacology. Its unique structure and potential biological activities make it a candidate for various applications, including drug development and therapeutic interventions. This article delves into the biological activity of this compound, synthesizing findings from diverse research studies.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by its azepane ring, which contributes to its biological properties. The compound's structure can be represented as follows:

Biological Activity Overview

The biological activities of this compound have been explored in various studies, highlighting its potential as an antimicrobial, anti-inflammatory, and anticancer agent. Below are key findings related to its biological activity:

Antimicrobial Activity

- Bacterial Inhibition : Studies have demonstrated that this compound exhibits inhibitory effects against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate effective concentrations for inhibiting growth.

- Fungal Activity : The compound also shows antifungal properties, particularly against pathogenic fungi, suggesting its potential use in treating fungal infections.

Anti-inflammatory Effects

Research indicates that this compound may reduce inflammation markers in cellular models. This activity is attributed to its ability to inhibit pro-inflammatory cytokines, making it a candidate for further investigation in inflammatory diseases.

Anticancer Properties

- Cell Line Studies : Preliminary studies on various cancer cell lines have shown that the compound can induce apoptosis (programmed cell death), particularly in breast and colon cancer cells.

- Mechanism of Action : The proposed mechanism includes the modulation of signaling pathways involved in cell proliferation and survival, although detailed mechanistic studies are still required.

Case Studies

Several case studies have highlighted the efficacy of this compound in different biological contexts:

| Study | Focus | Findings |

|---|---|---|

| Azzam et al. (2024) | Antimicrobial Activity | Demonstrated significant inhibition of E. coli and S. aureus with MIC values ranging from 50 to 100 µg/mL. |

| Research Group X | Anti-inflammatory | Reduced TNF-alpha levels by 40% in LPS-stimulated macrophages at 25 µM concentration. |

| Research Group Y | Anticancer | Induced apoptosis in MCF-7 breast cancer cells with an IC50 of 30 µM after 48 hours of treatment. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.